

# In-depth Technical Guide: Gastrofensin AN 5 Free Base (CAS 89845-16-9)

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## Compound of Interest

Compound Name: *Gastrofensin AN 5 free base*

Cat. No.: *B1329895*

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Notice to the Reader: Despite a comprehensive search of available scientific literature and databases, detailed technical information regarding **Gastrofensin AN 5 free base** (CAS 89845-16-9) is exceptionally scarce. While the compound is identified as a 4-phenyl-tetrahydroisoquinoline derivative with antiulcer properties, specific data on its mechanism of action, signaling pathways, quantitative experimental results, and detailed protocols are not publicly available. The following guide is constructed based on the limited information available and general knowledge of related chemical structures and therapeutic areas.

## Introduction

**Gastrofensin AN 5 free base** is a chemical entity classified as a 4-phenyl-tetrahydroisoquinoline derivative. Its designated CAS number is 89845-16-9. The primary therapeutic indication for this compound is as an antiulcer agent. Due to the limited public data, this document will provide a foundational overview and discuss the general context of antiulcer agents with similar structural motifs.

## Chemical and Physical Properties

A summary of the basic chemical properties for **Gastrofensin AN 5 free base** is presented in Table 1.

Property	Value
CAS Number	89845-16-9
Molecular Formula	C <sub>19</sub> H <sub>21</sub> ClN <sub>2</sub> O
Molecular Weight	344.84 g/mol
Chemical Class	4-phenyl-tetrahydroisoquinoline derivative

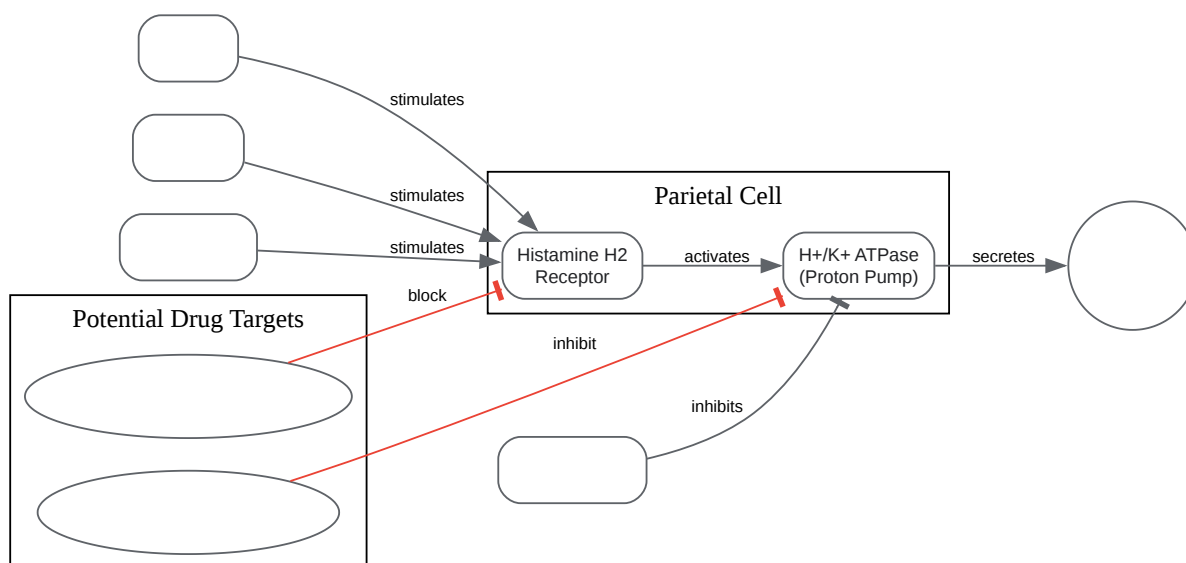
## Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Gastrofensin AN 5 free base** is not documented in the available literature. However, based on its classification as an antiulcer agent and the known mechanisms of other compounds, several potential pathways could be involved. Anti-ulcer agents typically function by:

- **Reducing Gastric Acid Secretion:** This is a common mechanism for many anti-ulcer drugs. It can be achieved by antagonizing histamine H<sub>2</sub> receptors on parietal cells or by inhibiting the H<sup>+</sup>/K<sup>+</sup> ATPase (proton pump).
- **Cytoprotection:** Some agents enhance the mucosal defense mechanisms of the stomach, for example, by increasing mucus and bicarbonate secretion or by improving mucosal blood flow.
- **Anti-inflammatory Activity:** Given that inflammation can contribute to ulcer formation, some compounds may exert their effects through anti-inflammatory pathways.

The 4-phenyl-tetrahydroisoquinoline scaffold is present in various biologically active molecules, and their mechanisms can be diverse. Without specific experimental data for Gastrofensin AN 5, any depiction of a signaling pathway would be purely speculative.

For illustrative purposes, a generalized diagram of common anti-ulcer drug targets is provided below. It is important to note that there is no direct evidence to suggest Gastrofensin AN 5 acts through any of these specific pathways.



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Caption: Generalized signaling pathways in a gastric parietal cell targeted by common anti-ulcer drugs.

## Quantitative Data and Experimental Protocols

A thorough search for quantitative data such as IC<sub>50</sub> values, binding affinities, pharmacokinetic parameters, or efficacy data from preclinical or clinical studies for **Gastrofensin AN 5 free base** did not yield any results. Similarly, no published experimental protocols detailing the synthesis, purification, or biological evaluation of this specific compound could be located.

## Conclusion

**Gastrofensin AN 5 free base** (CAS 89845-16-9) is an antiulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds. Beyond this basic classification and its chemical formula, there is a notable absence of in-depth technical information in the public domain. The mechanism of action, associated signaling pathways, quantitative biological data, and detailed experimental methodologies remain uncharacterized in publicly accessible

scientific literature. Therefore, a comprehensive technical guide that meets the standards of drug development professionals and researchers cannot be fully realized at this time. Further research and publication of data would be necessary to elaborate on the pharmacological profile of this compound.

- To cite this document: BenchChem. [In-depth Technical Guide: Gastrofensin AN 5 Free Base (CAS 89845-16-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329895#gastrofensin-an-5-free-base-cas-number-89845-16-9]

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